molecular formula C10H14Cl2N4 B3018768 [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 1803592-42-8

[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride

Cat. No.: B3018768
CAS No.: 1803592-42-8
M. Wt: 261.15
InChI Key: NGRPRBGDUGDAIV-UHFFFAOYSA-N
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Description

[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

It is known that triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . This suggests that [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride might interact with certain enzymes, proteins, and other biomolecules, influencing their function and activity.

Cellular Effects

Given the cytotoxic activity of triazole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that triazole derivatives can stabilize Cu (I) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the phenylmethanamine group. One common method involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route may include steps such as nucleophilic substitution, cyclization, and reduction reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups to the triazole or phenyl ring .

Scientific Research Applications

Chemistry: In chemistry, [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Triazole derivatives are known for their ability to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .

Comparison with Similar Compounds

Uniqueness: What sets [3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry and drug development .

Properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14;;/h1-4,7-8H,5-6,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRPRBGDUGDAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=NC=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-42-8
Record name 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine dihydrochloride
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